molecular formula C12H7ClF2N2O B8430214 N-(2-chloro-pyridin-3-yl)-2,3-difluoro-benzamide

N-(2-chloro-pyridin-3-yl)-2,3-difluoro-benzamide

Cat. No. B8430214
M. Wt: 268.64 g/mol
InChI Key: CNIBLCRGVKAVOX-UHFFFAOYSA-N
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Patent
US07799918B2

Procedure details

3.31 g 3-amino-2-chloropyridine (25.8 mmol) and 20 mL pyridine were mixed in an ice bath. 5.0 g 2,3-difluoro-benzoyl chloride (28.4 mmol) was then added. After return to room temperature and reaction for 4 hr, the reaction was quenched by water. After extraction three times by ethyl acetate, an ethyl acetate layer was collected and washed by 1M HCl solution. After drying, filtration, concentration, and purification by silicon-gel column, 6.4 g solid was obtained, with a yield of 93%.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[F:9][C:10]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13]>N1C=CC=CC=1>[Cl:8][C:3]1[C:2]([NH:1][C:12](=[O:13])[C:11]2[CH:15]=[CH:16][CH:17]=[C:18]([F:19])[C:10]=2[F:9])=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After return to room temperature and reaction for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by water
EXTRACTION
Type
EXTRACTION
Details
After extraction three times by ethyl acetate
CUSTOM
Type
CUSTOM
Details
an ethyl acetate layer was collected
WASH
Type
WASH
Details
washed by 1M HCl solution
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
filtration, concentration, and purification by silicon-gel column

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1NC(C1=C(C(=CC=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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